
N-(2-Cyanoethyl-(1,1,2-d3)) Valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research on amino acid derivatives often involves the synthesis of labeled compounds, such as those incorporating tritium or deuterium, for specific applications in biochemical and pharmaceutical studies. For example, the incorporation of 3H from delta-(L-alpha-amino (4,5-3H)adipyl)-L-cysteinyl-D-(4,4-3H)valine into isopenicillin N illustrates the complex synthesis pathways that can involve amino acid derivatives, showcasing the intricate methods used to incorporate isotopic labels into bioactive compounds (O'sullivan et al., 1979).
Scientific Research Applications
Organocatalysis in Asymmetric Synthesis
A study by Huang et al. (2011) developed a series of valine dipeptide organocatalysts for use in direct asymmetric aldol reactions, showing high enantioselectivity and diastereoselectivity in brine. This illustrates the potential for valine derivatives in catalyzing stereoselective organic reactions, which is crucial for the synthesis of chiral compounds in pharmaceuticals (Huang et al., 2011).
Protein and DNA Adduct Formation Analysis
Research by Boysen et al. (2004) on the metabolism of 1,3-Butadiene to its epoxides in mice and rats involved the analysis of valine-derived globin adducts. This study is relevant for understanding the biochemical impact of toxic exposures and carcinogenesis, demonstrating how valine derivatives can be used as biomarkers in toxicological studies (Boysen et al., 2004).
Nanoparticle Engineering
Mantion et al. (2008) explored the use of valine-based oligopeptides for the formation of organogels that can be mineralized with silver nanoparticles, indicating applications in nanotechnology for medical and material science fields. This demonstrates how valine derivatives can be instrumental in the controlled synthesis of nanoparticles (Mantion et al., 2008).
Metal Complexes and Ligand Design
Telfer et al. (2003) synthesized ligands based on valine for the formation of metal complexes, which have implications in catalysis, material science, and the study of molecular interactions. This research highlights the versatility of valine derivatives in coordination chemistry and their potential applications in designing new materials and catalysts (Telfer et al., 2003).
Microbial Preparation and Industrial Applications
A review by Chen et al. (2016) on d-valine highlighted its importance as a chiral source for the synthesis of pharmaceutical drugs and agricultural pesticides, underscoring the industrial relevance of valine derivatives in producing active pharmaceutical ingredients and agrochemicals (Chen et al., 2016).
properties
IUPAC Name |
2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-JXIVCAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

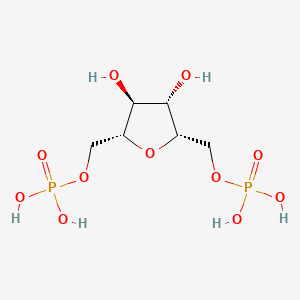
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)



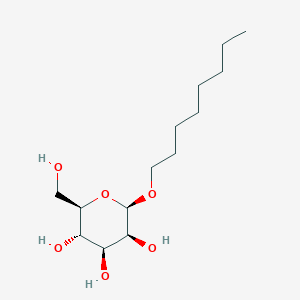


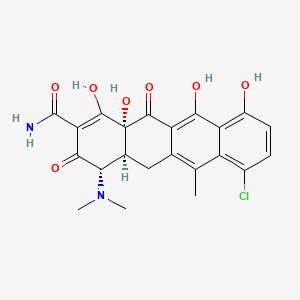
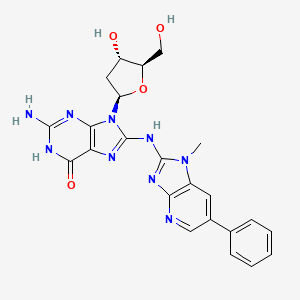
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
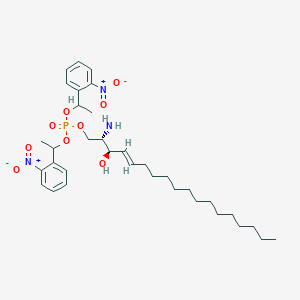
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)